molecular formula C14H26N2O5S B6190771 rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans CAS No. 2648966-23-6

rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans

Cat. No. B6190771
CAS RN: 2648966-23-6
M. Wt: 334.4
InChI Key:
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Description

Rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans (RTC) is an organic compound belonging to the class of sulfamates. It is a white crystalline solid that is soluble in water and has a melting point of 73°C. RTC is a versatile organic compound with a wide range of applications in the field of organic chemistry and biochemistry.

Scientific Research Applications

Rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans has a wide range of applications in scientific research. It is used as a chiral ligand in asymmetric catalysis, a reagent in organic synthesis, and as a catalyst in a variety of reactions. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. In addition, this compound has been used in the development of new materials, such as polymers and nanoparticles.

Mechanism of Action

Rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans is a chiral ligand that binds to a variety of substrates and catalyzes a variety of reactions. It acts as a Lewis acid, forming a complex with the substrate and facilitating the reaction. The reaction is typically an electrophilic substitution, an elimination, or a nucleophilic addition.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to be effective in reducing the production of reactive oxygen species and in inhibiting the growth of several cancer cell lines.

Advantages and Limitations for Lab Experiments

Rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans has several advantages for laboratory experiments. It is a stable compound with a low melting point, making it easy to handle and store. It is also a versatile compound that can be used in a variety of reactions. However, this compound is a chiral compound, and its stereoselectivity can be difficult to control. Additionally, it is only soluble in water, limiting its use in organic solvents.

Future Directions

Rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans has a wide range of potential applications in the fields of organic chemistry and biochemistry. It could be used in the development of new catalysts for asymmetric catalysis, new materials such as polymers and nanoparticles, and new pharmaceuticals and pesticides. Additionally, further research into its biochemical and physiological effects could lead to new treatments for diseases. Finally, this compound could be used in the synthesis of new chiral compounds, which could be used in the development of new drugs.

Synthesis Methods

Rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans is synthesized through the reaction of rac-tert-butyl carbamate, trans and oxalyl chloride. The reaction begins with the formation of a carbamate ester from the reaction of rac-tert-butyl carbamate, trans and oxalyl chloride. The resulting carbamate ester is then reacted with sulfamic acid to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans involves the reaction of tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate with a suitable reagent to obtain the desired product.", "Starting Materials": [ "tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate in a suitable solvent.", "Step 2: Add a suitable reagent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by filtration or extraction and purify by suitable methods such as column chromatography or recrystallization." ] }

CAS RN

2648966-23-6

Molecular Formula

C14H26N2O5S

Molecular Weight

334.4

Purity

95

Origin of Product

United States

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